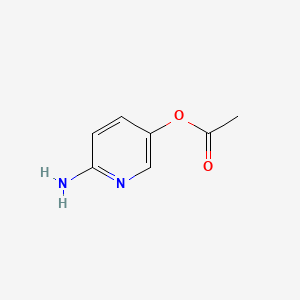
(6-Aminopyridin-3-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Aminopyridin-3-yl) acetate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyridine, featuring an amino group at the 6th position and an acetate group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing (6-Aminopyridin-3-yl) acetate involves the reduction of ethyl (6-nitropyridin-3-yl) acetate. This reduction can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature for about 2 hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of titanium (IV) ethoxide as a catalyst. The reaction mixture, containing ethyl (6-nitropyridin-3-yl) acetate and benzyl alcohol, is heated to 110°C for 16 hours. After cooling, the mixture is quenched with hydrochloric acid, basified with sodium bicarbonate, and extracted with ethyl acetate. The product is then purified by column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Aminopyridin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(6-Aminopyridin-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (6-Aminopyridin-3-yl) acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(6-aminopyridin-3-yl)acetate
- Methyl 2-(6-aminopyridin-3-yl)acetate
- Benzyl 2-(6-aminopyridin-3-yl)acetate
Comparison: (6-Aminopyridin-3-yl) acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its ethyl, methyl, and benzyl analogs, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity .
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(6-aminopyridin-3-yl) acetate |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9) |
Clé InChI |
OOXXLIPBEAVQMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CN=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



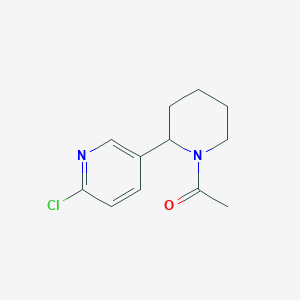
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
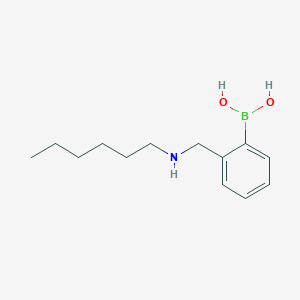
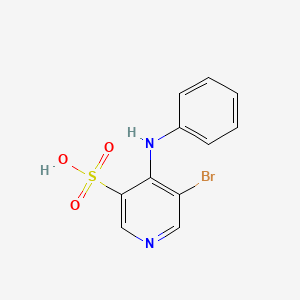

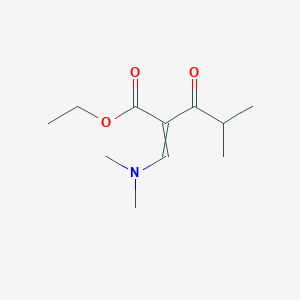
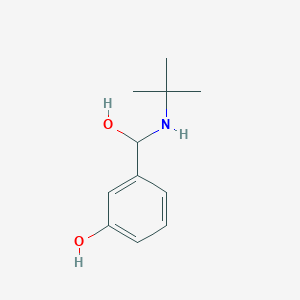


![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)

![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
